![molecular formula C10H16N2O B1517384 [6-(Tert-butoxy)pyridin-3-yl]methanamine CAS No. 1092285-80-7](/img/structure/B1517384.png)
[6-(Tert-butoxy)pyridin-3-yl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the Heck reaction of 2-chloro-5-iodopyridine with a 3’-TBDMS-protected glycal gave a 6-chloropyridin-3-yl nucleoside analogue, which was then desilylated, selectively reduced, and replaced .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,6,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “[6-(Tert-butoxy)pyridin-3-yl]methanamine” are not found in the search results, similar compounds have been used in various chemical reactions. For example, the Heck reaction has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
“[6-(Tert-butoxy)pyridin-3-yl]methanamine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Coordination Chemistry
Compounds with pyridinyl and tert-butoxy functional groups have been synthesized and studied for their coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have shown versatile applications as ligands in coordination chemistry, leading to the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties (Halcrow, 2005).
Photocytotoxic Properties
Research on iron(III) complexes with ligands containing pyridinyl groups, similar to "[6-(Tert-butoxy)pyridin-3-yl]methanamine," has demonstrated significant photocytotoxicity under red light, making them promising for therapeutic applications in cancer treatment (Basu et al., 2014).
Water Oxidation Catalysis
The synthesis of complexes with pyridinyl ligands has been explored for applications in water oxidation, a crucial reaction for energy conversion and storage. These complexes have shown potential as catalysts for oxygen evolution, a key step in artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005).
Ambient-Temperature Synthesis
The ambient-temperature synthesis of compounds with pyridin-2-yl groups, as in "[6-(Tert-butoxy)pyridin-3-yl]methanamine," has been achieved, showcasing the feasibility of synthesizing complex organic molecules under mild conditions. This approach can be beneficial for developing new materials and pharmaceuticals with reduced environmental impact (Becerra et al., 2021).
Radical Reactions
The reactivity of tert-butoxy radicals, which could be generated from compounds similar to "[6-(Tert-butoxy)pyridin-3-yl]methanamine," has been studied in the context of reactions with phenols. These reactions are relevant for understanding the mechanisms of radical transformations and designing radical-mediated synthetic pathways (Das et al., 1981).
Safety and Hazards
properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNQGVJPWHBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Tert-butoxy)pyridin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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